2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine
Description
Properties
IUPAC Name |
2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-16-12-7-5-11(6-8-12)10-18-13-4-3-9-15-14(13)17-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFQHZXFKWQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and 4-methoxybenzyl alcohol.
Protection of Functional Groups: Protecting groups may be used to prevent unwanted reactions at specific sites.
Formation of the Ether Linkage: The key step involves the formation of an ether linkage between the 2-methoxypyridine and the 4-methoxybenzyl alcohol. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of the alcohol reacts with the pyridine derivative in the presence of a suitable base and catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Efficient Purification: Implementing advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine. For instance, methoxyphenyl-thiosemicarbazones, which share structural similarities, have demonstrated selective antiproliferative activity against various cancer cell lines, including HeLa and BxPC-3. The presence of methoxy groups is believed to enhance the electron density on the aromatic system, contributing to improved antiproliferative effects .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for these compounds indicate significant potency against inflammatory mediators, suggesting that this compound could also possess similar activities .
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored extensively. Chalcones and their derivatives have shown broad-spectrum activity against various pathogens. Given that this compound may share some structural features with these derivatives, it is plausible that it could exhibit antimicrobial effects as well .
Synthesis Pathways
The synthesis of this compound can be approached through several methods:
- Method A: Direct Methoxylation
- Starting from pyridine derivatives, methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
- Method B: Coupling Reactions
- The compound can also be synthesized via coupling reactions between methoxylated phenolic compounds and pyridine derivatives using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Neurological Applications
Pyridine derivatives are known for their neuroprotective effects, which could be relevant for conditions such as neurodegenerative diseases. Studies on similar compounds have indicated potential benefits in treating diseases affecting the nervous system .
Diabetes Management
Research has shown that certain pyridine derivatives enhance insulin sensitivity and lower blood glucose levels, indicating a potential role for this compound in diabetes management .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring significantly impact electronic properties. For example:
- PC-1713 (2-Methoxy-3-[(4-methoxyphenyl)methoxy]-5-boronatopyridine): This analog includes a boronate ester at position 5, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- 2-[(4-Methoxyphenyl)methoxy]pyridine-3-carboximidamide: The replacement of the 3-methoxy group with a carboximidamide introduces hydrogen-bonding capability, which could improve binding affinity in biological targets compared to the non-polar methoxy group .
Key Insight : Methoxy groups at positions 2 and 3 create an electron-rich environment, while substitutions at position 5 (e.g., boronate or nitro groups) modify reactivity for specific applications.
Notable Analogs and Their Distinct Features
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine Derivatives () :
- Feature chloro and triazolyl groups, enhancing electrophilic reactivity. Used in anticancer and antimicrobial agent development .
3-Amino-2-methoxy-4-methylpyridine (): The amino group increases toxicity and reactivity, necessitating stringent safety protocols compared to the target compound’s non-amine structure .
Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates (): Nitro groups at position 4 direct further substitutions, whereas the target compound’s substituents favor ortho/para electrophilic attack .
Biological Activity
2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 325.37 g/mol
- CAS Number : 145986469
This compound features a pyridine ring substituted with methoxy and phenyl groups, which may enhance its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing methoxy groups have shown selective antiproliferative activity against various cancer cell lines, including HeLa and BxPC-3. The presence of methoxy groups is believed to enhance hydrophobic interactions, improving binding affinity to cellular targets .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC (µM) | Cancer Cell Line |
|---|---|---|
| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | 0.1 - 11 | HeLa |
| N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | 0.5 - 100 | HeLa |
| This compound (hypothetical) | TBD | TBD |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties exhibited by compounds related to this structure. For example, studies on similar methoxylated phenolic compounds have demonstrated their ability to inhibit inflammatory pathways in human monocytic cells. These effects are mediated through the downregulation of cyclooxygenase-2 (COX-2) and other pro-inflammatory mediators .
The mechanism by which this compound exerts its biological effects likely involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It may bind to receptors that modulate cell signaling pathways related to growth and inflammation.
- Cellular Uptake : The methoxy groups enhance lipophilicity, facilitating cellular uptake and bioavailability.
Study on Anticancer Activity
In a recent study, a series of methoxylated pyridine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research in drug development .
Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory mechanisms of related compounds using human monocytic THP-1 cells. The results showed that these compounds inhibited the activation of protein kinase C (PKC) and subsequent inflammatory signaling pathways, providing a rationale for their use in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine, and how do reaction conditions influence yield?
The compound can be synthesized via oxidative cyclization of hydrazine intermediates, leveraging green chemistry principles. For example, sodium hypochlorite in ethanol at room temperature (3 h) achieves high yields (73%) with minimal hazardous byproducts . Alternative methods include nucleophilic substitution on pyridine derivatives, where the positioning of methoxy groups requires careful control of reaction stoichiometry and temperature to avoid side reactions (e.g., over-alkylation) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
Key techniques include:
- NMR spectroscopy : Assigning methoxy protons (δ 3.8–4.0 ppm) and pyridine ring protons (δ 6.5–8.5 ppm) to confirm substitution patterns .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
- HPLC : For purity assessment (>95% purity is typical in research-grade syntheses) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While full toxicological data are unavailable, standard precautions include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of fine particulates .
- Storage in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. For example, SHELX’s dual-space algorithms can resolve challenges in modeling methoxy group orientations or pyridine ring distortions caused by steric hindrance . Key parameters include:
Q. How do substituent modifications (e.g., halogenation) impact the compound’s antimicrobial activity?
Structure-activity relationship (SAR) studies show:
- Chlorine or fluorine substitution at the 4-methoxyphenyl group enhances antimicrobial potency by 2–4× against Gram-positive bacteria, likely due to increased lipophilicity .
- Cyanogroup introduction at the pyridine ring reduces activity, suggesting electronic effects dominate over steric factors . Dose-response curves (IC₅₀) and time-kill assays are recommended for validation.
Q. What strategies mitigate contradictions in spectroscopic vs. computational data for this compound?
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate conformational models .
- Dynamic NMR : Detect rotational barriers in methoxy groups if temperature-dependent splitting is observed .
- Cross-validation : Use IR spectroscopy to confirm functional groups if mass spectral fragmentation is ambiguous .
Methodological Challenges and Solutions
Q. How can researchers optimize oxidative cyclization reactions for scaled-up synthesis?
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
